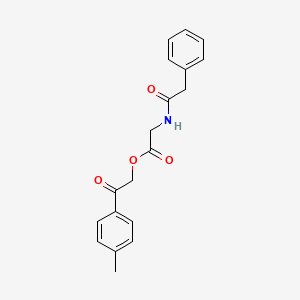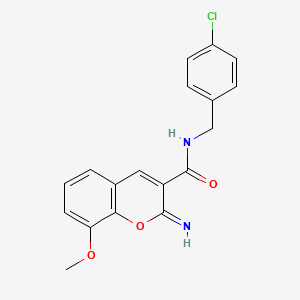![molecular formula C23H21N3O4S B4537268 2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B4537268.png)
2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, providing insights into the complexities of synthesizing such compounds. For instance, Tulyasheva et al. (2005) described the synthesis of quinazoline derivatives through multi-step reactions, emphasizing the structural determination in solution via 1H-NMR spectroscopy and X-ray analysis for crystal forms (Tulyasheva et al., 2005). Such methodologies could be applicable in synthesizing the target compound, highlighting the importance of careful selection of reaction conditions and analysis techniques.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives reveals interesting features such as intramolecular hydrogen bonding, which is crucial for the molecule's stability and reactivity. The study by Tulyasheva et al. (2005) provides an example of how X-ray crystallography and quantum-chemical methods can be used to elucidate the structure of such molecules, showing the presence of NH---O=C hydrogen bonding within the quinazoline ring (Tulyasheva et al., 2005).
Chemical Reactions and Properties
Quinazoline derivatives participate in various chemical reactions, reflecting their reactivity and potential for chemical modifications. The synthesis processes often involve cyclization reactions and nucleophilic substitutions, as highlighted in the synthesis of related compounds. For example, the domino synthesis of quinazolin-4-yl thioureido alkanoates by Fathalla and Pazdera (2018) demonstrates a protocol that could be relevant for synthesizing the target molecule, involving reactions of amino acid esters with isothiocyanates to yield quinazoline thiourea derivatives (Fathalla & Pazdera, 2018).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. The crystallographic analysis provides insights into the compound's stability and interactions, as seen in the work by Tulyasheva et al. (2005), which could be extrapolated to the study of the target compound's physical properties (Tulyasheva et al., 2005).
Propriétés
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-13-10-18-15(3)24-23(25-19(18)11-14(13)2)31-9-8-30-20(27)12-26-21(28)16-6-4-5-7-17(16)22(26)29/h4-7,10-11H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISZMFBOPMHKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-fluorophenoxy)propyl]piperidine](/img/structure/B4537188.png)
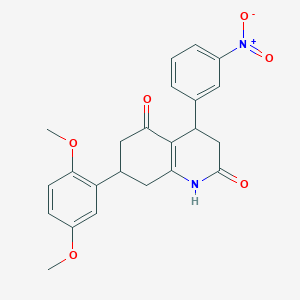
![5-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4537203.png)
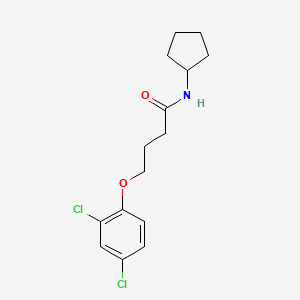
![3-nitro-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4537222.png)
![2-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4537226.png)
![3,4-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4537227.png)
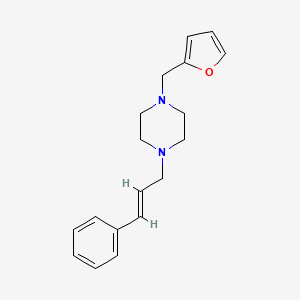
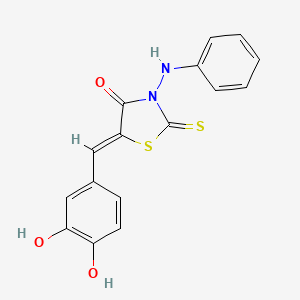
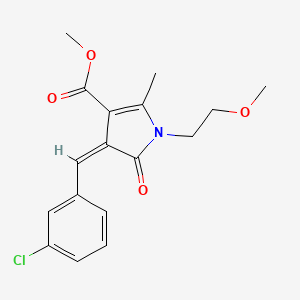
![N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4537255.png)
